(4Z,4'Z)-4,4'-{benzene-1,3-diylbis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]
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Overview
Description
(4Z,4’Z)-4,4’-{benzene-1,3-diylbis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one] is a complex organic compound characterized by its unique structure, which includes a benzene ring, imino groups, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,4’Z)-4,4’-{benzene-1,3-diylbis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one] typically involves the condensation of benzene-1,3-dicarbaldehyde with 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z,4’Z)-4,4’-{benzene-1,3-diylbis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4Z,4’Z)-4,4’-{benzene-1,3-diylbis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z,4’Z)-4,4’-{benzene-1,3-diylbis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An organometallic compound with Fe-C bonds, known for its stability and unique electronic properties.
N-nitroso Compounds: Known for their reactivity and use in synthetic chemistry.
Uniqueness
(4Z,4’Z)-4,4’-{benzene-1,3-diylbis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one] stands out due to its combination of benzene, imino, and pyrazolone moieties, which confer unique chemical and biological properties
Properties
Molecular Formula |
C28H22F2N6O2 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[[3-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H22F2N6O2/c1-17-25(27(37)35(33-17)23-10-6-19(29)7-11-23)15-31-21-4-3-5-22(14-21)32-16-26-18(2)34-36(28(26)38)24-12-8-20(30)9-13-24/h3-16,33-34H,1-2H3 |
InChI Key |
NZIVCXJDCOEDHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC(=CC=C3)N=CC4=C(NN(C4=O)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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